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Beta-Amyloid (1-10), mouse, rat

Cat. No.: B1578815
M. Wt: 1081.1
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Description

Overview of Amyloid Precursor Protein Processing and Beta-Amyloid Generation in Rodent Models

Amyloid precursor protein (APP) is a transmembrane protein crucial for normal neuronal function, including growth and repair. wikipedia.org In the context of Alzheimer's disease research, the processing of APP is of paramount importance. APP can be cleaved by a series of enzymes called secretases in two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

In the non-amyloidogenic pathway, APP is first cleaved by α-secretase, which cuts within the Aβ sequence, thus precluding the formation of the toxic Aβ peptide. wikipedia.orgjneurosci.org The subsequent cleavage by γ-secretase releases a harmless fragment.

Conversely, the amyloidogenic pathway begins with the cleavage of APP by β-secretase, followed by γ-secretase. wikipedia.org This sequential cleavage releases beta-amyloid peptides of varying lengths, with Aβ40 and Aβ42 being the most common. youtube.com While Aβ40 is more abundant, Aβ42 is considered more prone to aggregation and is a primary component of the amyloid plaques found in the brains of Alzheimer's patients. youtube.com

Rodent models have been instrumental in studying this process. Transgenic mice and rats are often engineered to overexpress human APP with mutations that favor the amyloidogenic pathway, leading to increased production and deposition of Aβ. aginganddisease.orgpnas.org For instance, the "Swedish mutation" enhances the cleavage of APP by β-secretase. youtube.com These models have demonstrated that the levels of APP and its amyloidogenic fragments vary across different brain regions and increase with age, mirroring the progression seen in human Alzheimer's disease. pnas.orgresearchgate.net

Processing PathwayKey EnzymeInitial Cleavage ProductFinal ProductPathological Significance
Non-amyloidogenic α-secretasesAPPαp3 fragmentNeuroprotective
Amyloidogenic β-secretasesAPPβBeta-amyloid (Aβ) peptidesNeurotoxic, leads to plaque formation

Pathophysiological Significance of Beta-Amyloid Peptide Fragments in Murine and Rattus Alzheimer's Disease Models

The accumulation of various beta-amyloid peptide fragments in the brains of mouse and rat models of Alzheimer's disease has profound pathophysiological consequences. While the longer fragments, Aβ(1-40) and Aβ(1-42), are the most studied for their role in forming insoluble plaques, shorter fragments also contribute to the disease process.

The deposition of Aβ is an early and critical event in Alzheimer's pathogenesis. nih.gov In rodent models, this accumulation triggers a cascade of downstream events, including synaptic dysfunction, neuroinflammation (characterized by the activation of microglia and astrocytes), and ultimately, neuronal loss. nih.govfrontiersin.org These pathological changes correlate with cognitive deficits observed in these animals, such as impairments in learning and memory. nih.govfrontiersin.org

Interestingly, research in rat models has shown that the injection of a combination of Aβ40 and Aβ43 can induce the formation of amyloid deposits, leading to working memory deficits, a hallmark of early-stage Alzheimer's disease. nih.gov Furthermore, studies using transgenic mice have revealed that even in the absence of significant plaque formation, the presence of soluble Aβ oligomers can impair synaptic plasticity and cognitive function. oup.com This highlights the importance of various Aβ species, not just the fibrillar plaques, in driving the neurodegenerative process.

Properties

Molecular Weight

1081.1

sequence

DAEFGHDSGF

Origin of Product

United States

Molecular and Biochemical Characteristics of Beta Amyloid 1 10 in Rodent Biological Contexts

Interaction Profiles of Beta-Amyloid (1-10) with Other Biomolecules in Rodent Models

The N-terminal region of Aβ, including the (1-10) fragment, is involved in various molecular interactions that can influence the aggregation process and cellular responses in the rodent brain.

Peptide-Peptide Interactions with Full-Length Beta-Amyloid and Other Aggregating Fragments

The interaction between different Aβ fragments is a critical factor in the aggregation process. Studies have shown that N-terminally truncated Aβ peptides can influence the aggregation kinetics of full-length Aβ. For instance, pyroglutamylated Aβ peptides (Aβp3-42 and Aβp11-42) have been shown to affect the aggregation of Aβ1-42. doi.org While specific studies on the direct interaction of the isolated (1-10) fragment with full-length Aβ in rodent models are limited, research on larger N-terminal fragments suggests that these interactions can either promote or inhibit fibril formation. doi.org Molecular dynamics simulations indicate that the N-terminal region (residues 5-12) is one of the key areas for stabilizing Aβ dimers, the initial step in the aggregation cascade. biorxiv.org

Binding Affinities and Modulatory Effects on Cellular Components in Mouse and Rat Neural Cells

The Beta-Amyloid (1-10) fragment, as part of the larger APP molecule, can interact with various cellular components in mouse and rat neural cells. APP itself is known to bind to several cytoplasmic proteins. merckmillipore.com In cultured rat neural cells, different APP subtypes show varied binding affinities for molecules like heparin, suggesting distinct functional roles. nih.gov Furthermore, Aβ peptides can interact with cell surface receptors, such as the receptor for advanced glycation end products (RAGE). Synthetic fragments of RAGE have been shown to bind to Aβ and protect primary rat brain cells from its toxic effects. frontiersin.org In rat models, infused Aβ has been observed to associate with astrocytes. pnas.org

Cellular and Synaptic Mechanisms Mediated by Beta Amyloid 1 10 in Mouse and Rat Neural Systems

Impact on Neuronal Survival and Programmed Cell Death Pathways in Mouse and Rat Cell Cultures

The accumulation of beta-amyloid peptides is a pathological hallmark of Alzheimer's disease, leading to neuronal dysfunction and death. frontiersin.org Research using in vitro models has been crucial in dissecting the molecular pathways initiated by Aβ. Studies on cultured rat cortical neurons have shown that aggregated Aβ(1-40) induces widespread apoptotic neuronal death. nih.gov This process is associated with the induction of several immediate early genes, including c-jun, junB, c-fos, and fosB. nih.gov The induction of these genes, particularly c-jun, appears to be a widespread response, while c-fos expression is more restricted to neurons already showing signs of apoptosis, such as condensed chromatin. nih.gov The level of gene induction and subsequent cell death are dependent on the concentration and aggregation state of the Aβ peptide. nih.gov

Further investigations into the mechanisms of Aβ-induced apoptosis have highlighted the involvement of specific cell death signaling cascades. In primary cultures of rat cortical neurons, fibrillar forms of Aβ peptides have been shown to cause neuronal apoptosis. oup.com This apoptotic process involves the pro-apoptotic protein Bax and the activation of caspase-3. oup.com Interestingly, while caspase-3 activation is necessary for the morphological characteristics of apoptosis, it is not required for the ultimate death of the neuron in response to Aβ. oup.com Conversely, Bax is essential for Aβ-induced neuronal death, suggesting that mitochondrial-mediated events controlled by Bax are a critical determinant of cell fate. oup.com

The c-Jun N-terminal kinase (JNK) pathway has also been identified as a critical mediator of Aβ-induced neuronal apoptosis. jneurosci.org In primary cortical neurons from both rats and mice, Aβ exposure leads to the activation of the JNK signaling cascade, which in turn upregulates the expression of Fas ligand (FasL). jneurosci.org This leads to the activation of the Fas receptor and the downstream executioner caspase-8, ultimately resulting in apoptosis. jneurosci.org The requirement of the JNK pathway is further supported by findings that neurons deficient in JNK3 or c-Jun are more resistant to Aβ-induced cell death. jneurosci.org

Moreover, studies on neuroblastoma cells have revealed that Aβ peptides can inhibit the proteolytic activity of the Arg/N-end rule pathway, a component of the ubiquitin-proteasome system. aging-us.com This inhibition, which targets the arginyltransferase Ate1, is more pronounced with Aβ peptides carrying familial mutations. aging-us.com The loss of Ate1 function in these cells has been shown to abolish the apoptosis-inducing effects of Aβ, linking the impairment of this proteolytic pathway directly to neuronal cell death. aging-us.com

Summary of Beta-Amyloid (1-10) Impact on Neuronal Survival and Apoptosis in Rodent Cell Cultures
Experimental ModelKey FindingsSignaling Pathways ImplicatedReference
Cultured Rat Cortical NeuronsAggregated Aβ(1-40) induces widespread apoptosis.Induction of immediate early genes (c-jun, junB, c-fos, fosB). nih.gov
Primary Rat Cortical NeuronsFibrillar Aβ peptides cause neuronal apoptosis.Bax-dependent, caspase-3 activation (morphology). oup.com
Primary Rat and Mouse Cortical NeuronsAβ activates the JNK pathway, leading to apoptosis.JNK, c-Jun, Fas Ligand, Caspase-8. jneurosci.org
Neuroblastoma CellsAβ inhibits the Arg/N-end rule pathway, inducing apoptosis.Inhibition of Arginyltransferase (Ate1). aging-us.com

Modulation of Synaptic Function and Plasticity in Rodent Brains

Beta-amyloid peptides are known to have complex, often detrimental, effects on synaptic function and plasticity, which are cellular correlates of learning and memory.

Effects on Long-Term Potentiation and Long-Term Depression in Hippocampal Slices from Rodents

Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is widely considered a primary cellular mechanism underlying learning and memory. physiology.orgresearchgate.net Numerous studies using rodent models have demonstrated that Aβ can significantly impair LTP. In rat hippocampal slices, Aβ(1-40) has been shown to reduce LTP. physiology.org Similarly, in vivo studies in rats have found that chronic infusion of low doses of Aβ(1-40) also diminishes LTP. physiology.org The fragment Aβ(25-35) has also been shown to rapidly change LTP to short-term potentiation in the rat hippocampus in vivo. physiology.org The mechanisms underlying this impairment are thought to involve the disruption of intracellular calcium homeostasis and the activation of various kinases. physiology.orgfrontiersin.org

Conversely, Aβ peptides appear to facilitate long-term depression (LTD), a long-lasting reduction in synaptic efficacy. frontiersin.org In the intact rat hippocampus, Aβ(1-42) and the C-terminus of the amyloid precursor protein (APP) facilitate the induction of LTD in a frequency-dependent and NMDA receptor-dependent manner. jneurosci.org Studies using the Aβ fragment (25-35) have also demonstrated a potentiation of LFS-induced LTD in the rat hippocampus in vivo. researchgate.net In 5xFAD mice, a model for Alzheimer's disease, endogenous soluble Aβ enhances LTD in hippocampal slices. frontiersin.org

The effects of Aβ on synaptic plasticity are concentration-dependent. While nanomolar concentrations of Aβ(1-42) impair LTP, picomolar concentrations have been shown to enhance it. nih.gov This suggests a physiological role for low levels of endogenous Aβ in normal synaptic function. nih.govnih.gov Indeed, blocking endogenous rodent Aβ with a specific antibody has been shown to impair hippocampal LTP, an effect that can be rescued by the addition of human Aβ(1-42). nih.gov

Effects of Beta-Amyloid on LTP and LTD in Rodent Hippocampal Slices
Aβ Fragment/SpeciesExperimental ModelEffect on LTPEffect on LTDReference
Aβ(1-40)Rat Hippocampal Slices/In vivoImpaired- physiology.org
Aβ(25-35)Rat Hippocampus In vivoImpaired (converted to STP)Potentiated physiology.orgresearchgate.net
Aβ(1-42)Rat Hippocampus In vivo-Facilitated jneurosci.org
Endogenous soluble Aβ5xFAD Mouse Hippocampal Slices-Enhanced frontiersin.org
Aβ(1-42) (picomolar)Rodent CA1 Pyramidal NeuronsEnhanced- nih.gov
Endogenous rodent AβMouse Hippocampal SlicesRequired for normal LTP- nih.gov

Influence on Neurotransmitter Release and Postsynaptic Receptor Dynamics in Mouse and Rat Neurons

Beta-amyloid peptides exert a significant influence on the machinery of neurotransmission, affecting both the release of neurotransmitters from the presynaptic terminal and the function of postsynaptic receptors. Research indicates that Aβ can modulate the release of several key neurotransmitters, including glutamate (B1630785), GABA, and acetylcholine (B1216132). nih.govplos.org

Studies on dissociated hippocampal neurons have shown that Aβ(42) can be internalized and transported to presynaptic terminals. nih.govsgul.ac.uk At these terminals, Aβ(42) has been found to interact with synaptophysin, a protein involved in the regulation of synaptic vesicle cycling. nih.govsgul.ac.uk This interaction disrupts the complex formed between synaptophysin and VAMP2 (vesicle-associated membrane protein 2), leading to an increase in the number of primed synaptic vesicles and enhanced exocytosis. nih.govsgul.ac.uk This suggests that Aβ can directly interfere with the presynaptic machinery to alter neurotransmitter release.

The effects of Aβ on neurotransmitter release are often concentration-dependent and can be bidirectional. For instance, picomolar concentrations of Aβ(42) have been shown to enhance neurotransmitter release during high-frequency stimulation. nih.gov In contrast, higher concentrations can have inhibitory effects. Furthermore, Aβ's influence on neurotransmitter release is often mediated by its interaction with presynaptic receptors, particularly nicotinic acetylcholine receptors (nAChRs). plos.org Aβ(1-40) has been shown to affect the nicotinic control of hippocampal release of GABA, glutamate, and aspartate. plos.org

On the postsynaptic side, Aβ has been shown to impact the function and trafficking of glutamate receptors. Aβ can activate striatal-enriched tyrosine phosphatase (STEP), which in turn dephosphorylates the NR2B subunit of the NMDA receptor. bohrium.com This leads to a decrease in the surface expression of NMDA receptors, thereby depressing excitatory synaptic transmission. bohrium.comjneurosci.orgnih.gov This provides a potential mechanism for the negative feedback loop where increased neuronal activity leads to more Aβ production, which then dampens synaptic activity. jneurosci.orgnih.gov

Involvement in Cellular Stress Responses in Murine and Rattus Neurons

Induction and Mechanisms of Oxidative Stress Associated with Beta-Amyloid (1-10)

A growing body of evidence indicates that beta-amyloid peptides can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. In studies using COX-1 deficient mice, central injection of Aβ(1-42) led to increased oxidative damage in wild-type mice, as indicated by increased nitrotyrosine-immunoreactive cells in the hippocampus. aging-us.com This effect was significantly attenuated in COX-1 knockout mice, suggesting that COX-1 activity contributes to Aβ-induced oxidative stress. aging-us.com

The mechanisms by which Aβ induces oxidative stress are multifaceted. One proposed pathway involves the activation of PARP1 (Poly [ADP-ribose] polymerase 1). In hippocampal mice neurons, Aβ has been shown to induce neurotoxicity by triggering oxidative stress-mediated PARP1 activation. frontiersin.org This, in turn, can lead to the activation of the transient receptor potential melastatin-related 2 (TRPM2) channel, causing an influx of calcium and subsequent mitochondrial dysfunction. frontiersin.org

Pathways of Neuroinflammation and Glial Activation in Response to Beta-Amyloid (1-10) Exposure

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes), is a prominent feature of the brain's response to beta-amyloid. nih.gov Aβ plaques are often surrounded by activated microglia and reactive astrocytes. aginganddisease.orgjneurosci.orgijbs.com

Microglia, the resident immune cells of the central nervous system, play a dual role in response to Aβ. mdpi.com They can bind to soluble Aβ oligomers and fibrils through various receptors, including scavenger receptors, CD36, and Toll-like receptors (TLRs), particularly TLR2 and TLR4. aginganddisease.orgmdpi.com This binding triggers microglial activation and the release of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as chemokines. nih.govaginganddisease.orgijbs.com This inflammatory response is mediated through signaling pathways like the NF-κB and MAPK pathways. nih.govmdpi.com In APP transgenic mice, microglial activation is observed in response to Aβ accumulation, often preceding or coinciding with plaque formation. jneurosci.org

Astrocytes also become activated in response to Aβ, a process known as astrogliosis. oup.com Activated astrocytes can release pro-inflammatory cytokines and other factors that contribute to the neuroinflammatory environment. frontiersin.org Studies using primary astrocyte cultures from mice have shown that Aβ exposure induces the release of TNF-α and IL-1β. frontiersin.org The Aryl hydrocarbon receptor (AhR) has been identified as a potential modulator of this response, as its activation can attenuate Aβ-induced inflammation in astrocytes. frontiersin.org

The neuroinflammatory response to Aβ is a complex process involving a network of receptors and signaling pathways that regulate the activation state of glial cells, ultimately influencing the balance between neuroprotection and neurodegeneration. mdpi.com

Alterations in Intracellular Signaling Cascades by Beta-Amyloid (1-10) in Rodent Models

The accumulation of beta-amyloid (Aβ) peptides within neurons is an early event in the pathogenesis of neurodegenerative conditions, preceding the formation of extracellular plaques. mdpi.com These intracellular Aβ species can disrupt a multitude of signaling pathways that are critical for neuronal survival, synaptic plasticity, and memory formation. Research in rodent models, utilizing various fragments of the Aβ peptide, has been instrumental in dissecting these complex molecular mechanisms. While the specific effects of the Aβ(1-10) fragment on all signaling cascades are not exhaustively detailed, studies on related Aβ peptides, such as Aβ(1-42) and Aβ(25-35), provide significant insights into the broader impact of amyloid peptides on intracellular signaling in mouse and rat neural systems.

Disruption of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family of kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are central to regulating cellular processes like gene expression, proliferation, and apoptosis. In rodent models, Aβ peptides have been shown to aberrantly activate these pathways.

Research indicates that Aβ can induce the activation of the p38 MAPK cascade in response to cellular stress. nih.gov In mouse models of Alzheimer's disease, elevated Aβ levels lead to microglial activation through the phosphorylation of p38 MAPK. nih.gov Furthermore, blocking the phosphorylation of p38 MAPK has been found to be sufficient to prevent Aβ-dependent inhibition of long-term potentiation (LTP) in rat hippocampal slices. nih.gov

The ERK pathway, critical for memory, is also significantly affected. nih.gov While some studies report that Aβ activates the ERK MAPK cascade, others show a reduction in ERK activation. nih.govjneurosci.org For instance, Aβ oligomers have been shown to decrease the levels of active, phosphorylated ERK (pERK) in primary neurons, an effect that can be reversed by immunoneutralization of the oligomers. nih.gov Conversely, other studies in rat hippocampal slice cultures demonstrate that Aβ(1-42) can rapidly activate ERK2 MAPK. jneurosci.org These seemingly contradictory findings may reflect differences in the specific Aβ species, concentration, and the experimental model used. For example, Aβ has been found to induce the Ras-MAPK signaling cascade in primary rat cortical neurons. eneuro.org

The JNK pathway, also known as a stress-activated protein kinase, is implicated in Aβ-induced neuronal apoptosis. nih.gov

Detailed Research Findings on Aβ and MAPK Signaling
Signaling PathwayKey FindingAβ SpeciesRodent Model SystemReference
p38 MAPKAβ induces microglial activation through p38 MAPK phosphorylation.AD Mouse Model nih.gov
p38 MAPKInhibition of p38 MAPK prevents Aβ-dependent LTP inhibition.Rat Hippocampal Slices nih.gov
ERKAβ oligomers decrease active ERK (pERK) levels.Aβ oligomerPrimary Neurons nih.gov
ERKIntracellular Aβ42 expression leads to a reduction in ERK 1/2 phosphorylation.iAβ42Cell Culture Model mdpi.com
ERK MAPKAβ(1-42) rapidly activates ERK2 MAPK.Aβ(1-42)Rat Hippocampal Slice Cultures jneurosci.org
Ras-ERKAβ enhances Ras-ERK signaling.Oligomeric Aβ42Primary Rat Cortical Neurons eneuro.org

Impairment of CREB Signaling

The cAMP-response element-binding protein (CREB) is a transcription factor crucial for synaptic plasticity and memory. Its activity is often dependent on phosphorylation by kinases like PKA and ERK. Multiple studies in rodent models have demonstrated that Aβ impairs CREB signaling.

In transgenic mouse models of Alzheimer's disease, a reduction in the activation of ERK is observed, which subsequently leads to decreased levels of its substrate, phosphorylated CREB (pCREB). nih.gov The infusion of anti-Aβ antibodies in these mice was found to increase pERK and pCREB levels. nih.gov Similarly, studies using Aβ oligomers on primary neurons showed an inhibition of active CREB, which was reversible with an anti-oligomer treatment. nih.gov Other research in TgCRND8 mice has also pointed to impaired CREB activation, which is not due to lower total CREB levels but rather to disrupted signaling. scholaris.ca Exposure of rat cortical neurons to the Aβ(25-35) fragment has been shown to decrease the expression of genes that code for CREB. mdpi.com

Detailed Research Findings on Aβ and CREB Signaling
Signaling PathwayKey FindingAβ SpeciesRodent Model SystemReference
ERK-CREBAβ oligomers decrease active CREB levels.Aβ oligomerPrimary Neurons, Tg2576 mice nih.gov
CREBImpaired CREB activation due to disrupted signaling.TgCRND8 mice scholaris.ca
CREBAβ treatment leads to decreased levels of phosphorylated CREB (p-CREB).Primary Neurons nih.gov
CREBExposure reduces the expression of the gene encoding CREB.Aβ(25-35)Rat Cortical Neurons mdpi.com

Alterations in the Akt/GSK-3β Pathway

The PI3K/Akt signaling cascade is a major pathway for promoting neuronal survival and regulating metabolism. Glycogen synthase kinase 3β (GSK-3β) is a key downstream target of Akt and is implicated in tau protein hyperphosphorylation.

Intracellular Aβ has been shown to disrupt the insulin-Akt signaling pathway. molbiolcell.org Specifically, Aβ can inhibit insulin-induced phosphorylation and activity of Akt. molbiolcell.org This disruption appears to occur by interrupting the PDK-dependent activation of Akt. molbiolcell.org Furthermore, Aβ can activate GSK-3β, which contributes to synaptic loss and memory deficits. eneuro.orgnih.gov The activation of GSK-3β is a shared downstream event in signaling pathways linked to the detrimental changes seen in Alzheimer's disease. jneurosci.org

Detailed Research Findings on Aβ and Akt/GSK-3β Signaling
Signaling PathwayKey FindingAβ SpeciesRodent Model SystemReference
Insulin/AktIntracellular Aβ inhibits insulin-induced Akt phosphorylation and activity.AβiCell Culture molbiolcell.org
GSK-3βAβ activates GSK-3β, leading to synaptic loss and memory deficits.Not specified nih.gov
GSK-3βAβ treatment leads to the activation of GSK-3.Oligomeric Aβ42Primary Rat Neurons eneuro.org

The Role of Protein Phosphatases

The balance of protein phosphorylation is maintained by the opposing actions of kinases and phosphatases. Aβ has been shown to affect the activity of several protein phosphatases.

Calcineurin (CaN), a calcium-dependent phosphatase, can be activated by Aβ, leading to the inhibition of NMDA receptor function and impaired LTP. mdpi.comnih.gov Conversely, the protein-tyrosine phosphatase CD45 has been identified as a negative regulator of Aβ-induced microglial activation. nih.gov Stimulation of microglial CD45 inhibits the Aβ-induced activation of p44/42 MAPK. nih.gov Accordingly, microglia from CD45-deficient mice show a hyper-responsive-ness to Aβ. nih.gov Another phosphatase, protein-tyrosine phosphatase 1B (PTP1B), has been implicated in driving Alzheimer's disease progression in mice, in part through its regulation of GSK3β. jneurosci.org

Detailed Research Findings on Aβ and Protein Phosphatases
PhosphataseKey FindingAβ SpeciesRodent Model SystemReference
Calcineurin (CaN)Aβ activates CaN, which inhibits NMDAR function and impairs LTP.Not specified nih.gov
CD45CD45 opposes Aβ-induced microglial activation by inhibiting p44/42 MAPK.Aβ peptidesPrimary Cultured Microglia (Mouse) nih.gov
PTP1BNeuronal PTP1B drives AD progression and affects GSK3β activity.hAPP-J20 Mice jneurosci.org

In Vivo Pathophysiological Relevance and Modeling of Beta Amyloid 1 10 in Rodent Systems

Development and Characterization of Mouse and Rat Models for Beta-Amyloid (1-10) Research

To investigate the effects of Aβ (1-10) in a living system, researchers have developed various rodent models. These models are crucial for understanding the fragment's contribution to the complex cascade of events that lead to neurodegeneration.

Direct Administration Models of Beta-Amyloid (1-10) in Rodent Brains

A more direct approach to studying the specific effects of Aβ (1-10) involves the administration of the synthesized peptide directly into the brains of mice or rats. This method allows researchers to isolate the effects of this particular fragment from the confounding influences of other Aβ species present in transgenic models.

Techniques such as intracerebroventricular (ICV) or intra-hippocampal injections are commonly used to deliver Aβ peptides into specific brain regions. mdpi.comnih.gov Studies have shown that even a single injection of Aβ oligomers can impair synaptic plasticity and cognition in rodents. frontiersin.org For example, the administration of Aβ(1-42) into the rat entorhinal cortex has been used to create a model of AD-like pathology. mdpi.com

Furthermore, intranasal administration has emerged as a non-invasive method for delivering Aβ peptides to the brain, circumventing the blood-brain barrier. researchgate.net This technique has been shown to effectively target the olfactory bulb and frontal cortex in rats, leading to long-term spatial memory impairment. researchgate.net

These direct administration models are invaluable for dissecting the specific neurotoxic effects of Aβ (1-10) and other N-terminal fragments, providing insights into their potential role as initiators of the pathological cascade in AD.

Correlation of Beta-Amyloid (1-10) Levels with Cognitive and Behavioral Phenotypes in Rodents

A critical aspect of Aβ research is understanding how the accumulation of these peptides translates into the cognitive and behavioral deficits characteristic of AD.

Assessment of Spatial Learning and Memory Deficits Associated with Beta-Amyloid (1-10) in Mouse and Rat Models

Spatial learning and memory are frequently assessed in rodent models using tasks such as the Morris water maze (MWM) and the Barnes maze. nih.govfrontiersin.org Many studies have demonstrated a correlation between increased levels of Aβ and impairments in these tasks. nih.govspandidos-publications.com

For instance, intra-hippocampal injection of Aβ(1-42) in rats has been shown to induce spatial learning and memory impairment. spandidos-publications.com Similarly, transgenic mice overexpressing APP often exhibit age-dependent deficits in spatial memory tasks. frontiersin.orgelsevier.es The McGill-R-Thy1-APP rat model, for example, displays spatial learning and memory impairments that correlate with the levels of soluble cortical Aβ. aginganddisease.org

Interestingly, some studies suggest that cognitive deficits can occur even in the absence of significant plaque formation, pointing to the role of soluble Aβ oligomers in synaptic dysfunction. mdpi.compnas.org A meta-analysis of studies on transgenic mice, however, found no consistent statistically significant correlation between the quantified levels of Aβ and the degree of cognitive impairment, suggesting a complex, non-linear relationship. nih.gov

Table 2: Summary of Findings on Aβ (1-10) and Spatial Memory in Rodents

Study TypeRodent ModelKey FindingCitation
Direct AdministrationRatIntra-hippocampal Aβ(1-42) injection impaired spatial learning and memory in the MWM. spandidos-publications.com
TransgenicTgCRND8 MouseDid not use spatial strategies in the MWM, indicating impaired spatial learning. frontiersin.org
Direct AdministrationMouseIntraventricular infusion of Aβ(1-42) led to learning deficits in aged but not young mice. pnas.org
TransgenicMcGill-R-Thy1-APP RatSpatial learning and memory deficits correlated with soluble cortical Aβ levels. aginganddisease.org

Analysis of Other Behavioral Impairments Related to Beta-Amyloid (1-10) Accumulation

Beyond spatial memory, the accumulation of Aβ peptides has been linked to other behavioral changes in rodents. For example, intra-hippocampal application of Aβ in rats has been shown to increase burrowing and freezing behaviors, which may be indicative of a mild anxiety state. nih.gov

Some transgenic mouse models also exhibit alterations in activities of daily living, such as reduced burrowing behavior. nih.gov These findings suggest that the hippocampal dysfunction induced by Aβ can manifest in a variety of behavioral impairments beyond just memory deficits.

Role in Amyloid Plaque Formation and Associated Neuropathology in Rodent Brains

Amyloid plaques are a hallmark pathological feature of AD. aginganddisease.org While the full-length Aβ peptides, particularly Aβ(1-42), are the primary components of these plaques, the role of N-terminal fragments like Aβ (1-10) in their formation and associated neuropathology is an area of active investigation.

The "amyloid cascade hypothesis" posits that the aggregation and deposition of Aβ peptides initiate a series of events leading to neurodegeneration. aginganddisease.org In many transgenic mouse models, amyloid plaque formation is an age-dependent process, often preceded by the accumulation of soluble Aβ oligomers. nih.govjneurosci.org The morphology of these plaques can vary, with some models exhibiting dense-core plaques while others show more diffuse deposits. plos.org

The presence of Aβ plaques is often associated with other neuropathological changes, including gliosis (the activation of astrocytes and microglia), neuritic dystrophy, and synaptic loss. aginganddisease.orgplos.orgnih.gov For example, in the ARTE10 mouse model, plaques are surrounded by reactive astrocytes and activated microglia. plos.org Studies in APP/PS1 mice have shown that newly formed plaques can appear and grow over a period of weeks. jneurosci.org

While direct evidence for the specific role of Aβ (1-10) in initiating plaque formation in vivo is limited, the understanding is that the aggregation process is complex and can be influenced by various Aβ species. The study of rodent models continues to be crucial in unraveling the intricate mechanisms of amyloid plaque formation and the associated neurodegenerative processes.

Association with Tau Pathologies and Neurofibrillary Tangle Formation in Mouse and Rat Models

The "amyloid cascade hypothesis" posits that the accumulation of Aβ is an upstream event that triggers a cascade of pathological changes, including the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neurodegeneration. aginganddisease.orgjneurosci.orgmdpi.com This synergistic interaction between Aβ and tau has been extensively studied in various rodent models. nih.govoup.com For example, transgenic mouse models that develop amyloid pathology (due to overexpression of Aβ(1-42)) show an acceleration and exacerbation of tau pathology when cross-bred with tau-transgenic mice. oup.comjneurosci.org Similarly, injecting Aβ(1-42) into the brains of mice can induce localized changes related to tau phosphorylation. frontiersin.org

However, the scientific literature does not provide evidence of a direct association between the administration or presence of the Beta-Amyloid (1-10) fragment and the development of tau pathologies or NFT formation in mouse or rat models. The body of research linking Aβ to tau pathology in vivo consistently points to the longer, aggregation-prone Aβ species as the initiators of this downstream cascade. mdpi.comnih.govd-nb.info Studies designed to investigate the molecular link between Aβ and tau have not implicated the Aβ(1-10) fragment as a causative agent for tau hyperphosphorylation or aggregation in the rodent CNS.

Table 2: Summary of Aβ-Tau Interaction Findings in Rodent Models

Research Focus Key Findings in Rodent Models Aβ Fragment Implicated
Aβ-Induced Tau Pathology Amyloid plaque deposition accelerates the development of tau tangles and related neurodegeneration. jneurosci.orgoup.com Aβ(1-42), other FAD-mutant Aβ peptides
Mechanism of Interaction Soluble oligomers of Aβ are considered highly toxic and can induce tau hyperphosphorylation. d-nb.info Aβ(1-42)
Modeling Aβ/Tau Synergy Co-expression of mutant human APP (producing Aβ) and mutant tau in mice results in more severe pathology than either alone. oup.com Aβ(1-42)

| Role of Aβ(1-10) | No in vivo evidence found to link this specific fragment to the initiation or progression of tau pathology. | Not Applicable |

Therapeutic and Diagnostic Potential of Beta Amyloid 1 10 Research in Preclinical Rodent Studies

Beta-Amyloid (1-10) as a Molecular Target for Modulating Amyloid Aggregation and Neurotoxicity

The Aβ peptide, particularly its aggregation into oligomers and plaques, is a central event in the pathogenesis of AD. plos.org The N-terminal region of Aβ, including the 1-10 sequence, plays a crucial role in this aggregation process and the subsequent neurotoxicity. nih.gov Therefore, targeting this specific domain presents a promising strategy to interfere with the disease cascade.

Peptide-based therapies are being investigated to specifically target and modulate the activity of the Aβ(1-10) region. These strategies aim to inhibit the aggregation of Aβ and reduce its neurotoxic effects. plos.org

Inhibitory Peptides: Researchers have designed and synthesized peptides that can bind to the Aβ(1-10) region, thereby preventing the Aβ monomers from aggregating into larger, more toxic species. In a study, a specific peptide was identified through phage display technology using Aβ(1-10) as a target. This peptide was shown to inhibit Aβ aggregation and alleviate its neurotoxic effects in both cell cultures and rat models. plos.org

Epitope Mimics: Another approach involves the use of short peptides that mimic the N-terminal Aβ epitope. These "mimotopes" can elicit an immune response against the native Aβ peptide. For instance, the Affitope vaccines AD-01 and AD-02, which mimic the N-terminal fragment of Aβ, have shown the ability to rescue AD-like symptoms in animal models. nih.gov

A variety of peptide-based vaccines targeting the N-terminal region of Aβ have been developed and tested in rodent models. Many of these have focused on epitopes within the 1-15 sequence of Aβ. mdpi.com

Vaccine/PeptideTargeted Aβ EpitopeKey Findings in Rodent Models
AD-01/AD-02 N-terminal fragmentsRescued AD-like symptoms. nih.gov
Aβ(1-6) based vaccines Aβ(1-6)Development of Aβ specific antibodies. mdpi.com
Aβ(1-15) based vaccines Aβ(1-15)Development of Aβ specific antibodies. mdpi.com
Aβ(3-10) based vaccines Aβ(3-10)Elicited immune responses. mdpi.com

In addition to peptides, small molecules are being explored for their potential to modulate the interactions involving the Aβ(1-10) region. These molecules could interfere with the initial steps of Aβ aggregation. nih.gov The development of small molecule inhibitors that can block the aggregation of Aβ peptides is a key area of research. acs.org While specific small molecules targeting only the 1-10 region are less commonly reported, the general strategy of using small molecules to inhibit Aβ aggregation is well-established in preclinical rodent models.

One study reported on a compound, Y10, that was found to reduce the production of both Aβ40 and Aβ42. nih.gov Another study identified a small molecule that could inhibit the aggregation of Aβ40 and Aβ42 and showed no toxicity in a mouse model. acs.org

Immunotherapeutic Approaches Involving Beta-Amyloid (1-10) in Mouse and Rat Models

Immunotherapy, which involves stimulating the immune system to target Aβ, is a major avenue of AD therapeutic research. nih.govmdpi.com The Aβ(1-10) region is a key epitope for many of these immunotherapeutic strategies.

The development of monoclonal antibodies that specifically target the N-terminal region of Aβ has been a significant focus. These antibodies can recognize and bind to various forms of Aβ, including monomers, oligomers, and plaques. pnas.org

Several studies have reported the generation of monoclonal antibodies with epitopes within the N-terminal region of Aβ. For example, the monoclonal antibody 6E10 recognizes an epitope within residues 1-16 of human Aβ. nih.gov Another study generated a novel monoclonal antibody, 3C11, which is specific for the N-terminal region of Aβ. nih.gov The ability of antibodies to bind to plaques is considered a predictor of their efficacy in clearing them. pnas.org

AntibodyEpitopeKey Characteristics
6E10 Aβ residues 1-16Specific for human APP. nih.gov
Ab5 Aβ residues 1-16Raised against fibrillar Aβ42. nih.gov
3C11 N-terminal region of AβReacts with APP and labels Aβ plaques. nih.gov

Both passive and active immunization strategies targeting the N-terminal region of Aβ have been extensively studied in transgenic mouse and rat models of AD. nih.govnih.gov

Passive Immunization: This approach involves the direct administration of externally produced antibodies. In preclinical studies, passive immunization with antibodies targeting N-terminal epitopes has been shown to reduce Aβ plaque pathology and improve cognitive function in transgenic mice. nih.gov For instance, the administration of antibodies against Aβ has been shown to lead to the clearance of amyloid plaques. embopress.org

Active Immunization: This strategy involves vaccinating the host with an Aβ-derived immunogen to stimulate the production of its own antibodies. nih.gov The first successful active immunization in a mouse model used aggregated Aβ. nih.gov Subsequent research has focused on using shorter, N-terminal fragments of Aβ, such as Aβ(1-11), to create safer and more specific vaccines. jneurosci.org These second-generation vaccines aim to induce a strong antibody response without causing a harmful T-cell mediated autoimmune reaction. jneurosci.org

A study using a DNA peptide vaccine that included the Aβ42 sequence induced antibodies in mice that were able to solubilize Aβ aggregates and recognize amyloid plaques. researchgate.net

Biomarker Development and Translational Implications in Rodent Systems

Research on Aβ(1-10) in rodent models has significant translational implications for the development of biomarkers for AD. Rodent models that mimic aspects of human AD are crucial for identifying and validating potential biomarkers. aginganddisease.orgnih.gov

The levels of Aβ peptides, including fragments that contain the 1-10 sequence, in cerebrospinal fluid (CSF) and blood are being investigated as potential biomarkers. frontiersin.org Changes in the levels of these peptides in rodent models following therapeutic interventions can provide valuable information about the efficacy of the treatment. For example, successful immunotherapy in mouse models has been shown to alter the levels of different Aβ species in the brain and periphery. plos.org

The development of reliable biomarkers in rodent models is essential for translating preclinical findings into clinical applications. nih.gov These models allow for the testing of diagnostic tools and the monitoring of disease progression and treatment response in a way that is not possible in humans. The ability of anti-Aβ therapies to lower amyloid levels has been demonstrated in both animal models and human clinical trials, highlighting the translational value of this research. nih.gov

Detection of Beta-Amyloid (1-10) as a Potential Preclinical Biomarker for Neurodegeneration

The detection of specific Aβ fragments in preclinical rodent models is fundamental to establishing their utility as biomarkers for disease progression and therapeutic response. While much focus has been on Aβ40 and Aβ42, the N-terminal fragments, including Aβ(1-10), are also of significant interest. Various methods are employed to detect and quantify these fragments in the brain tissue, cerebrospinal fluid (CSF), and plasma of transgenic mice and rats.

Common immunoassays like the enzyme-linked immunosorbent assay (ELISA) and immunostaining are workhorse techniques in this field. jove.com ELISA provides a quantitative measure of different Aβ species, though its sensitivity for very low endogenous levels in wild-type mice can be challenging, necessitating modified protocols to improve detection. jove.comnih.gov Immunohistochemistry, often using specific monoclonal antibodies, allows for the visualization of Aβ deposition within brain tissue, revealing the location and morphology of plaques. jove.commdpi.com Antibodies with epitopes in the N-terminal region, such as 6E10 (targeting human Aβ 1-16) and 3D6 (targeting human Aβ 1-5), are frequently used for this purpose. mdpi.commdpi.com

More advanced techniques are also being adapted for preclinical use. Immunoprecipitation followed by Western blotting can detect various Aβ assembly forms, including monomers and dimers, in mouse brain extracts. nih.gov For in vivo detection, researchers have explored heavy chain antibody fragments (VHHs), which, when radiolabeled, can be tracked in transgenic mouse models to observe their binding to Aβ deposits. plos.orgresearchgate.net Furthermore, Positron Emission Tomography (PET) imaging, a cornerstone of clinical diagnostics, is also used in preclinical settings with specific radioligands to visualize amyloid accumulation longitudinally in living animals. diva-portal.orgmdpi.com

While the direct role of Aβ(1-10) as a standalone biomarker is still under extensive investigation, studies have highlighted the importance of the N-terminal region. Research has indicated that certain N-terminal fragments may have neuroprotective effects, potentially modulating the toxicity of the full-length Aβ peptide. The reliable quantification of such specific Aβ species from biological fluids in preclinical models is crucial for evaluating the efficacy of potential therapies. nih.gov

Table 1: Methods for Detecting N-Terminal Beta-Amyloid Fragments in Rodent Models

Detection MethodDescriptionApplication in Rodent ModelsKey Antibodies/ProbesReferences
ELISA (Enzyme-Linked Immunosorbent Assay)Quantitative immunoassay to measure the concentration of Aβ peptides in biological samples.Used to measure Aβ levels in brain homogenates, CSF, and plasma of transgenic mice.Antibodies specific to N-terminal epitopes (e.g., 3D6, 2G3). jove.comnih.govnih.gov
Immunohistochemistry (IHC)Uses antibodies to visualize the location and distribution of Aβ plaques in brain tissue sections.Characterizes Aβ deposition patterns in the cortex and hippocampus of models like APP/PS1 mice.6E10 (Aβ 1-16), Ab5 (Aβ 1-16), 3D6 (Aβ 1-5). jove.commdpi.com
Immunoprecipitation/Western Blot (IP/WB)Technique to isolate and detect specific Aβ species (monomers, dimers, oligomers) from complex mixtures.Analyzes age-dependent changes in Aβ assembly forms in J20 mouse brain extracts.R1282 (high-affinity polyclonal). nih.gov
In Vivo Imaging (Antibody Fragments)Uses radiolabeled or fluorescently labeled antibody fragments (like VHHs) to detect Aβ deposits in living animals.Assesses brain uptake and specificity of VHHs (ni3A, pa2H) in APP/PS1 mice.99mTc-pa2H, fluorescently labeled ni3A and pa2H. plos.orgresearchgate.net
PET (Positron Emission Tomography)A non-invasive imaging technique using radiotracers to visualize and quantify amyloid plaques in the living brain.Longitudinal studies of amyloid burden in transgenic models to assess disease progression and treatment effects.Florbetapir, 11C-PIB. diva-portal.orgmdpi.comnih.gov

Utilization of Mouse and Rat Models for Preclinical Drug Screening Targeting Beta-Amyloid (1-10)

Transgenic rodent models that recapitulate aspects of amyloid pathology are indispensable tools for the preclinical evaluation of therapeutic strategies targeting the Aβ peptide. aginganddisease.org A significant portion of this research has focused on immunotherapy, particularly monoclonal antibodies directed against the N-terminal region of Aβ, which includes the 1-10 sequence. nih.govnih.gov

These models, such as the Tg2576, PDAPP, and APP/PS1 mice, develop age-dependent Aβ plaque deposition, allowing researchers to test whether a drug can prevent plaque formation or clear existing deposits. nih.govfrontiersin.orgembopress.org The primary mechanism of action for many N-terminal targeting antibodies is believed to be the induction of Fc-receptor-mediated microglial phagocytosis, effectively triggering the brain's own immune cells to remove Aβ plaques. mdpi.com

Several antibodies targeting the N-terminus of Aβ have undergone extensive preclinical testing in these rodent models before advancing to human clinical trials.

Bapineuzumab , a humanized antibody derived from the murine 3D6, targets the Aβ(1-5) region. mdpi.com Preclinical studies relied heavily on 3D6 to establish the foundation for passive anti-Aβ immunotherapy. mdpi.com

Aducanumab binds to aggregated forms of Aβ. In preclinical studies using Tg2576 mice, chronic treatment with aducanumab led to a dose-dependent reduction in cerebral Aβ levels. frontiersin.orgembopress.org

Solanezumab is another antibody that targets the central domain of the Aβ peptide but has been part of the broader effort to clear soluble Aβ species, a strategy initially explored in transgenic mice. frontiersin.org

Studies in PDAPP mice demonstrated that passive immunization with the N-terminal antibody 10D5 was more effective at clearing parenchymal Aβ plaques compared to an antibody targeting the C-terminus. nih.gov Furthermore, research into the N-terminal fragment itself has identified a critical hexapeptide core within the 10-15 residue sequence that shows protective effects against Aβ-induced toxicity in organotypic slice cultures from an APP/PSEN1 mouse model. This suggests that future therapies might be refined to target even more specific sub-regions within the Aβ(1-10) domain.

These preclinical evaluations in mouse and rat models are crucial for identifying promising drug candidates, understanding their mechanisms of action, and gathering initial data on their potential to modify the underlying pathology of neurodegeneration. diva-portal.orgembopress.org

Table 2: Preclinical Screening of N-Terminal Aβ Antibodies in Rodent Models

AntibodyTarget EpitopeRodent Model(s) UsedKey Preclinical FindingsReferences
Bapineuzumab (murine precursor 3D6)Aβ 1-5Various transgenic mouse modelsInduces Fc-receptor-mediated microglial phagocytosis to clear Aβ plaques. mdpi.com
AducanumabAggregated Aβ (N-terminal conformational epitope)Tg2576Showed dose-dependent reduction of cerebral Aβ plaques in aged mice. frontiersin.orgembopress.org
GantenerumabN-terminal and central amino acids of fibrillar AβTransgenic mouse modelsTargets Aβ fibrils with subnanomolar affinity. frontiersin.org
10D5Aβ N-terminusPDAPPMore effective in clearing parenchymal Aβ plaques compared to a C-terminal antibody. nih.gov
CrenezumabSoluble, oligomeric, and fibrillar AβTg2576Did not show an inflammatory response upon intracerebral injection. frontiersin.org

Methodological Considerations and Future Directions in Beta Amyloid 1 10 Research

Advanced In Vitro Methodologies for Studying Beta-Amyloid (1-10) in Mouse and Rat Systems

Advanced in vitro models are crucial for dissecting the molecular and cellular effects of beta-amyloid (Aβ) peptides, including the (1-10) fragment, in a controlled environment. These systems, primarily derived from mouse and rat tissues, allow for detailed investigation into the mechanisms of neurotoxicity and the efficacy of potential therapeutic interventions.

Primary neural cell cultures are fundamental tools for studying the direct effects of Aβ on specific cell types of the central nervous system. These cultures can be enriched for neurons, astrocytes, or microglia, providing a simplified system to understand the individual contribution of each cell type to Aβ-induced pathology. For instance, studies have utilized primary cortical and hippocampal neurons from mice and rats to investigate Aβ-induced neurotoxicity, synaptic dysfunction, and cell death. nih.govmdpi.com A significant advantage of these models is the ability to use cells from transgenic animals that express human Aβ precursor protein (APP) mutations, allowing for the study of endogenously produced Aβ peptides. nih.gov

Co-culture and tri-culture models, which combine neurons with glial cells (astrocytes and microglia), offer a more physiologically relevant environment that mimics the complex cell-cell interactions within the brain. nih.govbiorxiv.orgmdpi.com Research has shown that the presence of glia can significantly modulate the neurotoxic effects of Aβ. nih.gov For example, wild-type glia can offer protection to neurons against low doses of oligomeric Aβ42. nih.gov Conversely, tri-culture systems of rat primary neurons, astrocytes, and microglia have demonstrated more effective clearance of fluorescently-labeled Aβ particles compared to co-cultures lacking microglia, highlighting the crucial role of microglia in Aβ clearance. biorxiv.org These models are invaluable for studying neuroinflammatory responses, as microglia and astrocytes are known to secrete various cytokines and chemokines upon exposure to Aβ. biorxiv.org

Table 1: In Vitro Culture Systems for Beta-Amyloid Research

Culture SystemCell TypesKey Applications in Aβ(1-10) ResearchRelevant Findings
Primary Neuronal CultureNeurons (e.g., from hippocampus or cortex)Investigating direct neurotoxicity, synaptic alterations, and cell death mechanisms.Demonstrated increased vulnerability of neurons from APP-mutant mice to stressors. nih.gov
Co-cultureNeurons and AstrocytesStudying neuron-astrocyte interactions and their combined response to Aβ.Showed that glial cells can modulate Aβ neurotoxicity. nih.gov
Tri-cultureNeurons, Astrocytes, and MicrogliaModeling complex neuroinflammatory responses and Aβ clearance.Revealed enhanced Aβ clearance in the presence of microglia. biorxiv.org

A variety of biophysical and biochemical techniques are employed to characterize the aggregation properties of Aβ peptides and their interactions with other molecules. Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. nih.govpnas.org This technique relies on the significant increase in fluorescence of ThT upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Electron microscopy, including Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), provides high-resolution visualization of the morphology of Aβ aggregates, allowing researchers to distinguish between different fibrillar structures. nih.gov Circular Dichroism (CD) spectroscopy is another valuable tool used to analyze the secondary structure of Aβ peptides, tracking the transition from random coil to beta-sheet conformation during aggregation. nih.govnih.gov

Biochemical assays are essential for studying the interactions of Aβ with other proteins. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify Aβ levels and to study its binding to other molecules, such as fibrinogen. nih.govmdpi.commybiosource.com Western blotting, often following polyacrylamide gel electrophoresis (PAGE), allows for the separation and identification of different Aβ oligomeric species. researchgate.net Furthermore, surface plasmon resonance (SPR) can provide real-time kinetic data on the binding affinity and association/dissociation rates of Aβ with its binding partners. nih.gov

Table 2: Techniques for Characterizing Beta-Amyloid Peptides

TechniquePrincipleApplication in Aβ(1-10) Research
Thioflavin T (ThT) Fluorescence AssayThT dye fluoresces upon binding to amyloid fibrils.Monitoring fibril formation kinetics. nih.govpnas.org
Electron Microscopy (TEM, AFM)High-resolution imaging of peptide morphology.Visualizing different Aβ aggregate structures. nih.gov
Circular Dichroism (CD) SpectroscopyMeasures differences in the absorption of left- and right-circularly polarized light.Analyzing the secondary structure of Aβ peptides. nih.govnih.gov
ELISAAntibody-based detection and quantification of antigens.Quantifying Aβ levels and studying protein-protein interactions. nih.govmdpi.commybiosource.com
Western BlottingSeparation of proteins by size and detection with specific antibodies.Identifying different Aβ oligomeric species. researchgate.net
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding of molecules to a sensor surface.Determining binding kinetics of Aβ interactions. nih.gov

In Vivo Experimental Paradigms and Techniques in Mouse and Rat Models for Beta-Amyloid (1-10)

In vivo studies using mouse and rat models are indispensable for understanding the complex physiological and behavioral consequences of Aβ accumulation in a living organism. These models, which include both transgenic animals and infusion-based paradigms, allow for the investigation of cognitive deficits, electrophysiological alterations, and the efficacy of therapeutic strategies. aginganddisease.orgacs.org

Stereotactic injection allows for the precise delivery of Aβ peptides, including the (1-10) fragment, into specific brain regions of mice and rats, such as the hippocampus or cerebral ventricles. springernature.comjsurgmed.comfrontiersin.orgbu.edu This technique is particularly useful for creating acute models of Aβ-induced pathology and for studying the region-specific effects of the peptide. springernature.com The procedure involves anesthetizing the animal, placing it in a stereotaxic frame, and using a three-dimensional coordinate system to guide the injection cannula to the target location. jsurgmed.comfrontiersin.org

Chronic infusion protocols, often utilizing mini-osmotic pumps, provide a means for sustained delivery of Aβ over extended periods, typically for several days or weeks. jst.go.jpnih.govjove.com This method is advantageous for modeling the more gradual accumulation of Aβ that is thought to occur in Alzheimer's disease. jst.go.jp These pumps are implanted subcutaneously and connected to a cannula that is stereotactically placed in the brain, allowing for a continuous and controlled release of the peptide. jove.com

A wide range of behavioral tests are used to assess the cognitive and non-cognitive effects of Aβ administration in rodent models. nih.govfrontiersin.orgbrieflands.comresearchgate.net The Morris water maze is a classic test of spatial learning and memory, where animals must learn the location of a hidden platform in a pool of water. brieflands.compnas.org The Y-maze and Barnes maze are also commonly used to evaluate spatial memory. frontiersin.orgresearchgate.netfrontiersin.org The novel object recognition test assesses an animal's ability to remember a previously encountered object. aginganddisease.org Burrowing behavior has also been proposed as a measure of hippocampus-dependent activities of daily living in rodents. nih.gov

Electrophysiological recordings are crucial for examining the effects of Aβ on synaptic function. In vivo recordings can be performed in anesthetized or freely moving animals to measure parameters such as field excitatory postsynaptic potentials (fEPSPs) and to assess long-term potentiation (LTP), a cellular correlate of learning and memory. jst.go.jpmdpi.comnih.govfrontiersin.org Studies have shown that both acute and chronic administration of Aβ can impair LTP in the hippocampus of rats. jst.go.jpnih.gov Multi-electrode arrays (MEAs) can be used for ex vivo electrophysiological recordings from brain slices to provide a more detailed analysis of synaptic activity. mdpi.com

Table 3: Behavioral and Electrophysiological Assessments in Rodent Models

Assessment TypeSpecific Test/TechniqueFunction AssessedKey Findings with Aβ Administration
BehavioralMorris Water MazeSpatial learning and memoryImpaired performance in Aβ-treated animals. brieflands.compnas.org
Y-MazeSpatial working memoryReduced alternation behavior. researchgate.netfrontiersin.org
Novel Object RecognitionRecognition memoryDeficits in discriminating between novel and familiar objects. aginganddisease.org
BurrowingHippocampus-dependent daily living activityAlterations in burrowing behavior. nih.gov
ElectrophysiologicalIn Vivo Field Recordings (fEPSP, LTP)Synaptic transmission and plasticityImpaired long-term potentiation (LTP). jst.go.jpnih.gov
Ex Vivo Multi-Electrode Array (MEA)Detailed synaptic activity in brain slicesReduced potentiation after LTP induction. mdpi.com

Advanced imaging techniques enable the non-invasive, longitudinal monitoring of Aβ pathology in the brains of living rodents. Magnetic Resonance Imaging (MRI) can be used to visualize Aβ plaques, often requiring high magnetic fields (7-Tesla or higher) and sometimes the use of contrast agents to enhance the signal from the plaques. nih.govfrontiersin.org

Multiphoton microscopy is a high-resolution imaging technique that allows for the visualization of individual Aβ plaques and associated cellular structures over time in living mice. nih.gov This technique often involves the use of amyloid-binding dyes, such as methoxy-X04, and a cranial window to provide optical access to the brain. nih.govmdpi.com Large-field multifocal illumination (LMI) fluorescence microscopy is an emerging technique that allows for transcranial detection of Aβ deposits at a single-plaque resolution across the entire brain. biorxiv.org

Table 4: Advanced Imaging Modalities for In Vivo Aβ Studies

Imaging ModalityPrincipleApplication in Rodent ModelsKey Advantages
Magnetic Resonance Imaging (MRI)Utilizes magnetic fields and radio waves to create detailed images of the brain.Mapping the distribution of Aβ deposits. nih.govfrontiersin.orgNon-invasive, can be used for longitudinal studies.
Multiphoton MicroscopyUses two-photon excitation to image fluorescent molecules deep within scattering tissue.High-resolution, real-time imaging of individual plaques and cellular dynamics. nih.govProvides subcellular resolution in living animals.
Large-Field Multifocal Illumination (LMI) Fluorescence MicroscopyEnables wide-field, high-resolution fluorescence imaging.Transcranial, whole-brain mapping of Aβ deposits at single-plaque resolution. biorxiv.orgLess invasive than multiphoton microscopy with a larger field of view.

Comparative Analysis: Beta-Amyloid (1-10) Versus Other Amyloid Beta Fragments and Full-Length Peptides in Rodent Pathophysiology

The study of beta-amyloid (Aβ) in rodent models has revealed a complex landscape where the specific peptide fragment, its concentration, and its aggregation state dictate its pathophysiological effects. While full-length peptides like Aβ(1-40) and Aβ(1-42) and the fragment Aβ(25-35) are well-characterized for their neurotoxic properties, the N-terminal fragment Aβ(1-10) presents a more nuanced profile in mice and rats.

A key distinction arises from the amino acid sequence of rodent Aβ itself. Unlike human Aβ, the rodent version contains three substitutions within the N-terminal region: Arg5Gly, Tyr10Phe, and His13Arg. oup.com These changes, particularly at positions 5 and 10, fall within the Aβ(1-10) fragment and are known to significantly reduce the peptide's propensity to aggregate, making rodents naturally resistant to the age-related plaque formation seen in humans. oup.com This fundamental difference is crucial when comparing the effects of these peptides in rodent models.

Studies involving direct injection of Aβ peptides into the rodent brain have consistently shown that full-length Aβ(1-42) and Aβ(1-40) induce a range of Alzheimer's-like pathologies. These include cognitive impairments, particularly in spatial memory, neuroinflammation characterized by the activation of microglia and astrocytes, synaptic dysfunction, and neuronal loss. nih.govfrontiersin.orgmdpi.comfrontiersin.org The shorter fragment, Aβ(25-35), is also widely recognized as a toxic portion of the peptide, capable of inducing oxidative stress and neurotoxicity.

In stark contrast, direct evidence for the in vivo neurotoxicity of the Aβ(1-10) fragment in rodents is limited and less definitive. Some in vitro research has indicated that Aβ(1-10) can form plaque-like structures on its own. nih.gov Furthermore, its importance is highlighted by studies where peptides designed to bind specifically to the Aβ(1-10) region were able to modulate the aggregation of the full-length Aβ(1-42) and alleviate its associated cognitive deficits in rats. nih.govplos.org This suggests that the N-terminal domain is a critical region for the initiation of aggregation and a viable therapeutic target.

However, other in vivo studies have failed to demonstrate clear neurotoxicity following the implantation of beta-amyloid in the rodent brain, with some even observing protective effects against ischemic damage, albeit accompanied by glial activation from the physical implant. nih.gov This aligns with an emerging concept of a hormetic, or dose-dependent, response where low, physiological concentrations of Aβ may serve neuroprotective or memory-enhancing roles, while higher, pathological concentrations become toxic. nih.gov The hydrophilic N-terminal domain, which encompasses Aβ(1-10), is thought to potentially mediate these protective actions at lower concentrations.

The table below summarizes the comparative effects of different Aβ species in rodent models based on available research.

FeatureBeta-Amyloid (1-10)Beta-Amyloid (25-35)Beta-Amyloid (1-40) / (1-42)
Aggregation Low intrinsic propensity in rodents due to sequence differences. oup.com Can form some aggregates in vitro. nih.govHigh propensity to aggregate and form fibrils.Aβ(1-42) is highly prone to aggregation and is the primary component of plaques. jneurosci.org Aβ(1-40) also aggregates but to a lesser extent. jneurosci.org
Neurotoxicity Direct in vivo evidence is weak or absent in rodents. nih.gov May have protective effects at physiological levels.Considered a core toxic fragment, induces oxidative stress and cell death.Potently neurotoxic; injections cause neuronal loss and synaptic deficits in rodents. nih.govpnas.org
Cognitive Effects Not well-documented; interventions targeting this region can rescue deficits caused by Aβ(1-42). plos.orgInduces cognitive and memory impairments.Consistently induces spatial learning and memory deficits in rats and mice. nih.govfrontiersin.org
Neuroinflammation Can be associated with glial activation upon injection, but this may be a response to the implant itself. nih.govInduces a significant inflammatory response.A primary driver of microglial and astrocytic activation in rodent models. frontiersin.orgnih.gov

Limitations of Current Rodent Models and Prospects for Enhanced Translational Relevance in Beta-Amyloid (1-10) Research

While indispensable, current rodent models for Alzheimer's disease (AD) research possess significant limitations, particularly when investigating specific fragments like Beta-Amyloid (1-10). These limitations impact the translational relevance of findings and necessitate the development of more sophisticated models.

A primary drawback of many transgenic mouse models is the overexpression of human amyloid precursor protein (APP) with familial AD mutations. frontiersin.org This leads to an early and aggressive accumulation of Aβ, a scenario that mimics the rare familial forms of AD but fails to represent the vast majority of sporadic cases. oup.com This approach often does not result in the extensive neuronal loss or robust tau pathology (neurofibrillary tangles) that are hallmarks of human AD. frontiersin.org Consequently, these models may not fully capture the complex interplay between Aβ pathology and other downstream events.

Specifically for Aβ(1-10) research, these models present unique challenges:

The Rodent Sequence: As mentioned, the endogenous mouse and rat Aβ sequence differs from the human sequence within the 1-10 region. oup.com This fundamentally alters its aggregation and potential toxic properties. While many models use human APP transgenes, the interaction between the expressed human Aβ and the endogenous rodent Aβ and its processing enzymes adds a layer of complexity not present in humans.

Focus on Full-Length Peptides: The design of most current models is geared towards studying the effects of full-length Aβ(1-40) and Aβ(1-42). They are not optimized for dissecting the specific physiological or pathological roles of shorter N-terminal fragments like Aβ(1-10) in isolation.

Injection vs. Endogenous Production: Models that rely on intracerebral injections of synthetic Aβ peptides can create acute, localized injury and inflammatory responses that may not reflect the chronic, progressive nature of AD pathology. mdpi.comnih.gov Disentangling the effects of the peptide itself from the injection-induced trauma is a significant challenge.

Prospects for Enhanced Translational Relevance:

To overcome these limitations and improve the translational value of rodent research on Aβ(1-10), several future directions are emerging:

Humanized Knock-in Models: A promising advancement is the use of CRISPR/Cas9 technology to create "humanized" rodent models. In these models, the endogenous rodent APP gene is edited to contain the human Aβ sequence, with or without familial mutations. frontiersin.org This allows for the expression of human Aβ at physiological levels and under the control of its natural regulatory elements, providing a more authentic context for studying Aβ processing, aggregation, and the specific role of the (1-10) domain. frontiersin.org

Focus on Neuroinflammation and Glial Biology: There is growing recognition that neuroinflammation is not merely a consequence of plaque deposition but a critical, early player in AD pathogenesis. frontiersin.orgnih.govnih.gov Future research should employ models that allow for the detailed study of how Aβ(1-10), both in soluble and aggregated forms, interacts with microglia and astrocytes. Understanding whether this fragment can trigger or modulate inflammatory pathways is crucial.

Investigating the "Hormetic" Role: The hypothesis that Aβ peptides have a dual, concentration-dependent role (neuroprotective at low levels, neurotoxic at high levels) needs further exploration. Models that allow for the subtle modulation of Aβ(1-10) levels, rather than massive overexpression, would be invaluable for testing this concept and understanding the physiological function of the N-terminal fragment.

Advanced Imaging and Biomarker Analysis: The use of advanced in vivo imaging techniques in rodent models can provide longitudinal data on how Aβ(1-10) may influence synaptic integrity, glial activation, and blood-brain barrier function over time. Coupling these techniques with cerebrospinal fluid (CSF) and plasma biomarker analysis can help bridge the gap between preclinical models and clinical diagnostics.

By developing and utilizing more refined rodent models that address these issues, researchers can better elucidate the specific contribution of the Beta-Amyloid (1-10) fragment to the complex cascade of events in Alzheimer's disease, ultimately enhancing the potential for translating these findings into effective therapies.

Q & A

Q. What are the key physicochemical properties of Beta-Amyloid (1-10) in mouse/rat models, and how do they influence experimental design?

Beta-Amyloid (1-10) is a truncated fragment of the full-length amyloid precursor protein (APP). Its solubility in aqueous buffers (e.g., 1% NH4OH/water) and aggregation propensity are critical for experimental reproducibility. For example, protocols for dissolving the peptide often involve volatile solvents like hexafluoroisopropanol (HFIP) to ensure monomerization . Researchers must standardize dissolution methods to avoid artifacts in aggregation studies. Note that the murine Beta-Amyloid (1-10) differs from the human isoform in sequence, which may affect antibody cross-reactivity in assays like ELISA .

Q. What are the standard assays for detecting Beta-Amyloid (1-10) in rodent brain tissues?

ELISA is a widely used method, with kits specifically validated for mouse/rat Beta-Amyloid (e.g., ARG80939), which detect soluble forms in CSF, brain homogenates, and cell lysates. Key steps include:

  • Centrifugation of samples at 14,000×g to isolate soluble oligomers .
  • Use of NH4OH or DMSO for peptide solubilization to prevent aggregation artifacts .
  • Validation with synthetic Beta-Amyloid (1-10) standards (CAS 166090-74-0) to ensure specificity .

Q. How do researchers address discrepancies in Beta-Amyloid (1-10) quantification across studies?

Contradictions often arise from differences in:

  • Sample preparation : Aggregation protocols (e.g., aging time, temperature) significantly impact oligomer-to-monomer ratios .
  • Antibody specificity : Commercial antibodies may exhibit variable affinity for murine vs. human isoforms. Always validate with species-specific controls .
  • Data normalization : Use total protein or housekeeping genes (e.g., β-actin) to standardize measurements across batches .

Advanced Research Questions

Q. What pharmacokinetic models are used to study Beta-Amyloid (1-10) turnover in rodent models of Alzheimer’s disease?

Stable isotope labeling kinetic (SILK) techniques are employed to track Beta-Amyloid metabolism over hours to days. Key parameters include:

  • Production rate : Modulated by secretase activity (e.g., BACE1 inhibition reduces Beta-Amyloid (1-10) generation) .
  • Clearance rate : Estimated via mathematical modeling of longitudinal data from CSF or plasma .
  • Compartmental analysis : Differentiates brain vs. peripheral contributions to peptide turnover .

Q. How do cross-species differences in Beta-Amyloid sequences impact translational research?

Murine Beta-Amyloid (1-10) lacks the human-specific residues critical for aggregation (e.g., positions 1-10: DAEFRHDSGY vs. rodent variants). This necessitates:

  • Transgenic models : Use of APP-overexpressing mice with humanized Beta-Amyloid sequences .
  • Structural studies : Circular dichroism or NMR to compare aggregation kinetics between species .
  • Functional assays : Test peptide toxicity in primary rodent neurons to validate pathophysiological relevance .

Q. What experimental strategies resolve contradictions in Beta-Amyloid (1-10)'s role in synaptic dysfunction?

Conflicting results may stem from:

  • Dose-dependent effects : Low concentrations may enhance synaptic plasticity, while high doses induce toxicity .
  • Oligomer heterogeneity : Size-exclusion chromatography or native PAGE can isolate specific oligomeric species for functional testing .
  • Time-course analyses : Acute vs. chronic exposure models reveal divergent impacts on LTP and memory .

Methodological Guidance

Q. How to design a robust study investigating Beta-Amyloid (1-10) interactions with apolipoproteins?

  • Variable selection : Include independent variables (e.g., apoE isoform) and dependent variables (e.g., Beta-Amyloid aggregation rate) .
  • Controls : Use synthetic Beta-Amyloid (1-10) (e.g., abs45152796) and apoE knockout models .
  • Statistical power : Ensure sample sizes account for intra-group variability in amyloid burden (≥10 animals/group recommended) .

Q. What are the best practices for replicating Beta-Amyloid (1-10) aggregation assays?

Follow this protocol:

  • Dissolve lyophilized peptide in HFIP, incubate 1 hr at 25°C.
  • Evaporate HFIP to form a thin film; store at -80°C.
  • Resuspend in DMSO (5 mM), dilute in PBS, and age at 4°C for 48 hr.
  • Centrifuge to isolate soluble oligomers (14,000×g, 10 min) . Note : Buffer composition (e.g., serum-free media) prevents interference with downstream assays .

Data Presentation and Ethics

Q. How to present Beta-Amyloid (1-10) data in compliance with journal guidelines?

  • Tables : Include raw data (e.g., ELISA optical densities) in appendices; processed data (mean ± SEM) in the main text .
  • Figures : Use scatterplots for individual animal data and bar graphs for group comparisons .
  • Ethics : Disclose IACUC approval codes and housing conditions (e.g., 12-hr light/dark cycles) .

Q. What are emerging techniques for modulating Beta-Amyloid (1-10) in preclinical studies?

  • Immunotherapy : Anti-Beta-Amyloid antibodies (e.g., aducanumab analogs) enhance clearance .
  • Gene editing : CRISPR/Cas9 targeting of APP secretases to reduce Beta-Amyloid production .
  • Nanoparticles : Lipid-based carriers for targeted delivery of Beta-Amyloid inhibitors .

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